molecular formula C11H7BrF3N B1399141 4-(Bromomethyl)-2-(trifluoromethyl)quinoline CAS No. 1185292-61-8

4-(Bromomethyl)-2-(trifluoromethyl)quinoline

Cat. No.: B1399141
CAS No.: 1185292-61-8
M. Wt: 290.08 g/mol
InChI Key: BJLFVKZZBSPRLS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that contains both bromomethyl and trifluoromethyl functional groups attached to a quinoline ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline typically involves the introduction of bromomethyl and trifluoromethyl groups onto a quinoline scaffold. One common method is the bromomethylation of 2-(trifluoromethyl)quinoline using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-(trifluoromethyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-(trifluoromethyl)quinoline: Similar structure with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-2-(difluoromethyl)quinoline: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

    4-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure with a pyridine ring instead of a quinoline ring.

Uniqueness

4-(Bromomethyl)-2-(trifluoromethyl)quinoline is unique due to the combination of bromomethyl and trifluoromethyl groups on a quinoline scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c12-6-7-5-10(11(13,14)15)16-9-4-2-1-3-8(7)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLFVKZZBSPRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719867
Record name 4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-61-8
Record name 4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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